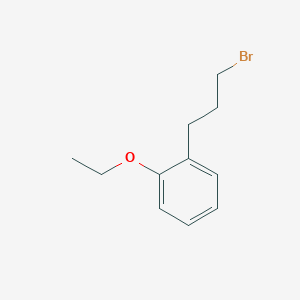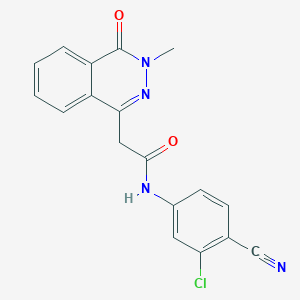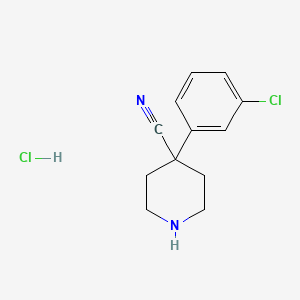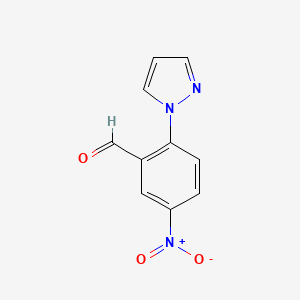
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7N3O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group and a pyrazolyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde typically involves the nitration of 2-(1h-pyrazol-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Primary amines or hydrazines in the presence of a suitable solvent like ethanol or methanol.
Major Products Formed
Reduction: 5-Amino-2-(1h-pyrazol-1-yl)benzaldehyde.
Substitution: Imines or hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-(1h-pyrazol-1-yl)benzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
5-Methyl-2-(1h-pyrazol-1-yl)benzaldehyde: Contains a methyl group instead of a nitro group.
2-(1h-Pyrazol-1-yl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a nitro group and a pyrazolyl group on the benzaldehyde core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H7N3O3 |
|---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
5-nitro-2-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7N3O3/c14-7-8-6-9(13(15)16)2-3-10(8)12-5-1-4-11-12/h1-7H |
InChI-Schlüssel |
SAPYOZQRCUOWPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


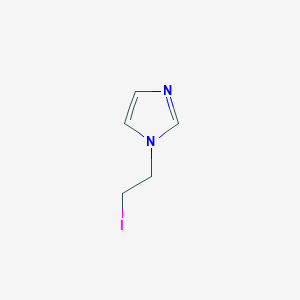
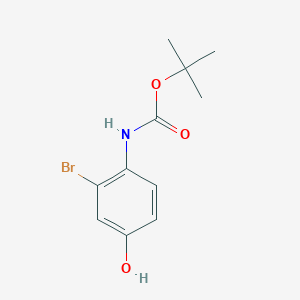

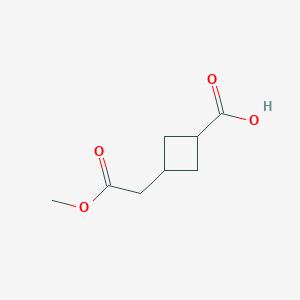
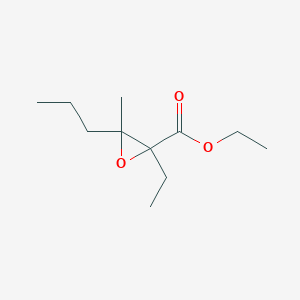

![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)

